molecular formula C10H11Cl2NO3 B11703833 2-(2,4-dichlorophenoxy)-N-(2-hydroxyethyl)acetamide CAS No. 19336-18-6

2-(2,4-dichlorophenoxy)-N-(2-hydroxyethyl)acetamide

Cat. No.: B11703833
CAS No.: 19336-18-6
M. Wt: 264.10 g/mol
InChI Key: QYLMIJAYHYOVDC-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(2-hydroxyethyl)acetamide is an organic compound that belongs to the class of phenoxyacetamides. This compound is characterized by the presence of a dichlorophenoxy group attached to an acetamide moiety, which is further linked to a hydroxyethyl group. It is known for its applications in various fields, including agriculture, pharmaceuticals, and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-hydroxyethyl)acetamide typically involves the reaction of 2,4-dichlorophenol with chloroacetyl chloride to form 2-(2,4-dichlorophenoxy)acetyl chloride. This intermediate is then reacted with ethanolamine to yield the final product. The reaction conditions often include the use of anhydrous solvents and catalysts to facilitate the reaction and improve yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and optimized reaction conditions ensures high efficiency and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(2-hydroxyethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxyacetamides.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-(2-hydroxyethyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the formulation of agrochemicals and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-hydroxyethyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may interfere with the synthesis of essential biomolecules or disrupt cellular signaling processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.

    2-(2,4-dichlorophenoxy)ethanol: Another compound with a dichlorophenoxy group and hydroxyethyl moiety.

Uniqueness

2-(2,4-dichlorophenoxy)-N-(2-hydroxyethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

19336-18-6

Molecular Formula

C10H11Cl2NO3

Molecular Weight

264.10 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(2-hydroxyethyl)acetamide

InChI

InChI=1S/C10H11Cl2NO3/c11-7-1-2-9(8(12)5-7)16-6-10(15)13-3-4-14/h1-2,5,14H,3-4,6H2,(H,13,15)

InChI Key

QYLMIJAYHYOVDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)NCCO

Origin of Product

United States

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